

Navigating the Analytical Maze: A Comparative Guide to (R)-Carbinoxamine Quantification

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Compound of Interest		
Compound Name:	Carbinoxamine maleate, (R)-	
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For researchers, scientists, and drug development professionals engaged in the analysis of (R)-Carbinoxamine, the robust validation of analytical methods is paramount. This guide provides a comparative overview of published single-laboratory validated methods for the chiral separation and quantification of Carbinoxamine enantiomers, with a focus on (R)-Carbinoxamine. While no dedicated inter-laboratory validation studies were publicly available at the time of this review, this document collates and compares data from several key single-laboratory validations to aid in method selection and development.

The accurate determination of (R)-Carbinoxamine, the pharmacologically active enantiomer, is critical for pharmacokinetic studies, formulation development, and quality control. The methods presented here primarily utilize High-Performance Liquid Chromatography (HPLC) and tandem Mass Spectrometry (HPLC-MS/MS), reflecting the industry standard for chiral separations.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the determination of Carbinoxamine enantiomers. This data is extracted from single-laboratory validation studies and is intended to provide a comparative snapshot of achievable performance.

Table 1: Chromatographic Conditions and Performance



Parameter	Method 1 (HPLC-UV)[1][2]	Method 2 (HPLC-MS/MS)[3] [4]
Column	Amylose tris(5-chloro-2-methylphenylcarbamate)	Chiralpak ID
Mobile Phase	n- Hexane/isopropanol/ethanol/di ethyl amine (850:75:75:0.1, v/v/v/v)	Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v)
Flow Rate	0.8 mL/min	Not Specified
Detection	UV at 220 nm	MS/MS
Linearity Range	20-7500 ng/mL	0.1–100 ng/mL
Correlation Coefficient (r²)	> 0.99	> 0.99
Resolution (Rs)	Baseline separation	3.82

Table 2: Validation Parameters

Parameter	Method 1 (HPLC-UV)[1][2]	Method 2 (HPLC-MS/MS)[3] [4]
Accuracy	Mean relative error < 10%	87.4% to 113.8%
Precision (Intra-day RSD)	< 10%	< 9.4%
Precision (Inter-day RSD)	< 10%	< 9.4%
Mean Extraction Recovery	(d)-enantiomer: 103.8 ± 1.5% (l)-enantiomer: 94.5 ± 1.8%	Not Specified

Experimental Protocols Method 1: Chiral HPLC-UV for Enantioselective Separation in Human Plasma[1][2]



This method was developed for the separation and quantification of (d)- and (l)-Carbinoxamine enantiomers in human plasma.

- Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from the plasma matrix.
- Chromatography:
 - Column: Amylose tris(5-chloro-2-methylphenylcarbamate) column.
 - Mobile Phase: A mixture of n-Hexane, isopropanol, ethanol, and diethyl amine in the ratio of 850:75:75:0.1 (v/v/v/v).
 - Flow Rate: 0.8 mL/min.
 - Detection: UV detection at a wavelength of 220 nm.
- Quantification: The ratio of the peak area of each enantiomer to that of an internal standard (pargeverine hydrochloride) is used for quantification.

Method 2: Chiral HPLC-MS/MS for Enantioselective Pharmacokinetic Study in Rat Plasma[3][4]

This highly sensitive method was developed for a pharmacokinetic study of Carbinoxamine enantiomers in rat plasma.

- Chromatography:
 - Column: Chiralpak ID.
 - Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and ammonia solution in the ratio of 90:10:0.1 (v/v/v).
- Detection: Tandem mass spectrometry (MS/MS) was used for detection, providing high selectivity and sensitivity.
- Validation: The method was validated for linearity, accuracy, and precision, demonstrating good performance over a concentration range of 0.1–100 ng/mL.



Inter-Laboratory Validation Workflow

While specific inter-laboratory validation data for (R)-Carbinoxamine methods are not readily available in the public domain, the following diagram illustrates a typical workflow for such a study. This process is crucial for establishing the robustness and reproducibility of an analytical method across different laboratories, a key requirement for standardization.



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Figure 1: A typical workflow for an inter-laboratory validation study.

This generalized workflow highlights the key stages involved in an inter-laboratory study, from the initial planning and selection of participating laboratories to the final statistical analysis and reporting. The goal of such a study is to assess the method's precision under different conditions (e.g., different analysts, equipment, and laboratory environments).

Conclusion

The presented single-laboratory validated HPLC-UV and HPLC-MS/MS methods demonstrate reliable and robust approaches for the chiral separation and quantification of (R)-Carbinoxamine. The choice between these methods will depend on the specific requirements of the study, such as the desired level of sensitivity and the nature of the biological matrix. While the absence of publicly available inter-laboratory validation data is a limitation, the detailed protocols and performance data from these single-laboratory studies provide a strong foundation for researchers to implement and adapt these methods for their own applications. The successful completion of an inter-laboratory validation study would be the next logical step to establish a standardized and universally accepted analytical method for (R)-Carbinoxamine.



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